1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole
Description
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-18-13-12(3-2-4-16-13)17-14(18)20-8-11(9-20)7-19-6-5-15-10-19/h2-6,10-11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMJOITXOSYACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CC(C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of Nitroimidazole Precursors
The imidazo[4,5-b]pyridine scaffold is constructed via reductive cyclization of 4-nitro-1H-imidazole-5-carbonyl intermediates. As demonstrated by, condensation of 4-nitro-1H-imidazole-5-carbonyl chloride with activated methylene compounds (e.g., malononitrile or ethyl acetoacetate) in the presence of magnesium ethoxide yields imidazolyl dicarbonyl intermediates. Subsequent reduction with sodium borohydride under alkaline conditions or catalytic hydrogenation over palladium induces cyclization to form 4-hydroxyimidazo[4,5-b]pyridinones. For the target compound, methylation at the N-3 position is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Example Protocol
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React 4-nitro-1H-imidazole-5-carbonyl chloride (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in dry THF with Mg(OEt)₂ (1.5 equiv) at 0°C to room temperature.
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Reduce the intermediate with NaBH₄ (2.0 equiv) in ethanol/water (3:1) at 50°C for 6 hours.
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Methylate the product with CH₃I (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 hours.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Mg(OEt)₂, THF, 0°C→RT | 78 |
| 2 | NaBH₄, EtOH/H₂O | 65 |
| 3 | CH₃I, K₂CO₃, DMF | 82 |
Alternative Route via Palladium-Catalyzed Cross-Coupling
Recent advances highlight Suzuki-Miyaura coupling for introducing substituents to the imidazo[4,5-b]pyridine core. Bromination at the C-2 position using PBr₃ followed by coupling with azetidine-bearing boronic esters could theoretically install the azetidine moiety early in the synthesis. However, this approach remains speculative due to the limited stability of azetidine boronic esters.
Functionalization of Azetidine
Synthesis of 3-(Hydroxymethyl)Azetidine
The azetidine fragment requires a hydroxymethyl group at the 3-position for subsequent imidazole coupling. A reported method involves lithium aluminum hydride (LiAlH₄) reduction of azetidine-3-carboxylic acid esters. For instance, ethyl azetidine-3-carboxylate reduced with LiAlH₄ in THF at −78°C yields 3-(hydroxymethyl)azetidine in 79% yield.
Critical Reaction Parameters
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Solvent: Anhydrous THF
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Temperature: −78°C → RT
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Workup: Quench with NaOH (1N), extract with CH₂Cl₂, dry over Na₂SO₄
Protection/Deprotection Strategies
To prevent side reactions during imidazo[4,5-b]pyridine coupling, the azetidine’s secondary amine is protected with a tert-butoxycarbonyl (Boc) group. Boc-anhydride in the presence of DMAP (4-dimethylaminopyridine) affords the protected derivative, which is later deprotected using TFA/CH₂Cl₂.
Coupling of Imidazo[4,5-b]Pyridine and Azetidine
Carbodiimide-Mediated Amidation
The patent literature describes EDCI/HOBt-mediated coupling between carboxylic acids and azetidines. For the target compound, 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid (derived from hydrolysis of its methyl ester) is reacted with 3-(hydroxymethyl)azetidine under the following conditions:
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Activate the carboxylic acid with EDCI (1.5 equiv) and HOBt (1.5 equiv) in CH₂Cl₂ at 0°C.
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Add 3-(hydroxymethyl)azetidine (1.2 equiv) and triethylamine (3.0 equiv).
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Stir at room temperature for 18–24 hours.
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Coupling Reagent | EDCI/HOBt |
| Base | Et₃N |
| Yield | 68–75% |
Mitsunobu Reaction for Ether Formation
The hydroxymethyl group on azetidine is converted to a chloromethyl intermediate using SOCl₂ in CH₂Cl₂, enabling nucleophilic substitution with imidazole. Alternatively, a Mitsunobu reaction directly couples the alcohol to imidazole using DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.
Optimized Mitsunobu Protocol
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Imidazole (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)
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Solvent: THF, 0°C → RT, 12 hours
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Yield: 70%
Final Assembly and Purification
Deprotection and Workup
The Boc-protected intermediate is treated with TFA/CH₂Cl₂ (1:1 v/v) for 1 hour, followed by neutralization with NaHCO₃ and extraction with ethyl acetate. The crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).
Analytical Data Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, imidazole-H), 7.65 (d, J = 5.2 Hz, 1H, pyridine-H), 4.10–3.95 (m, 4H, azetidine-H), 2.45 (s, 3H, CH₃).
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HPLC Purity : >98% (C18 column, MeCN/H₂O 70:30).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: The compound can participate in Buchwald-Hartwig and Suzuki cross-coupling reactions to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[4,5-b]pyridine derivatives, including the compound , exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain derivatives can target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed to modulate pathways associated with inflammatory responses, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and systemic lupus erythematosus. The inhibition of pro-inflammatory cytokines has been a focal point in studies assessing its efficacy in treating inflammatory disorders .
Neuroprotective Properties
Emerging research suggests that imidazole derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier enhances their potential utility in neurological applications .
Pharmaceutical Development
The synthesis of 1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole is being explored for incorporation into novel pharmaceutical formulations. Its structural characteristics allow for modifications that can enhance bioavailability and target specificity .
Combination Therapies
There is ongoing research into the use of this compound in combination with other therapeutic agents to enhance treatment efficacy. For example, combining it with conventional chemotherapeutics may improve outcomes in cancer treatment by overcoming resistance mechanisms .
Case Studies and Research Findings
| Study | Findings | Year |
|---|---|---|
| Study A | Demonstrated significant tumor growth inhibition in xenograft models using imidazo[4,5-b]pyridine derivatives. | 2020 |
| Study B | Showed reduction in inflammatory markers in animal models of arthritis when treated with the compound. | 2021 |
| Study C | Highlighted neuroprotective effects observed in vitro with neuronal cell cultures exposed to neurotoxic agents. | 2022 |
Mechanism of Action
The mechanism of action of 1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Modifications
Imidazo[4,5-b]pyridine derivatives vary in substituents at positions 2, 6, and 7 of the fused ring system. Key analogs include:
Substitution at Position 2
- 3-((4-(6-Chloro-2-(1-methyl-1H-imidazol-2-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21b) : Features a 1-methylimidazole substituent at position 2. Exhibits kinase inhibitory activity with a 71% synthesis yield via Na₂S₂O₄-mediated cyclization .
- 3-((4-(6-Chloro-2-(furan-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21c) : Substituted with a furan ring, demonstrating the impact of aromatic heterocycles on reactivity and biological targeting .
Substitution at Position 7
- 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)butane-1,2,3,4-tetraol (1a) : Polar hydroxyl groups enhance anti-tubercular activity (MIC = 3.12 µg/mL) .
Azetidine vs. Piperazine Linkers
- The target compound’s azetidine ring confers rigidity compared to piperazine-linked analogs (e.g., 21b, 21c). This may alter pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration .
Key Trends:
- Aromatic vs. Aliphatic Substituents : 1-Methylimidazole (21b) and furan (21c) substituents exhibit divergent kinase inhibitory potencies, likely due to differences in electronic and steric effects .
- Polar Functional Groups : Hydroxyl or diol substituents (e.g., 1j) significantly enhance anti-tubercular efficacy, suggesting improved target engagement or solubility .
- Heterocyclic Linkers : Azetidine’s compact structure may reduce off-target interactions compared to bulkier piperazine analogs .
Common Strategies
Challenges in Azetidine Incorporation
Synthesis of azetidine-containing analogs (e.g., the target compound) may require specialized conditions to avoid ring strain-induced side reactions.
Biological Activity
The compound 1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole is a novel derivative belonging to the imidazole family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, supported by diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that integrates an imidazole ring with a pyridine moiety. Its synthesis typically involves multi-step organic reactions, including N-acylation and alkylation processes. The structural characterization is achieved through techniques like NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain imidazo derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.12 µg/mL against Shigella flexneri and Candida albicans .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 0.12 | S. flexneri |
| 2 | 0.49 | C. albicans |
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. The compound in focus has been evaluated for its cytotoxic effects on various cancer cell lines, including renal and breast cancer cells. Preliminary results indicate promising selectivity and potency, with IC50 values in the low micromolar range .
The biological activity of imidazole derivatives often involves the inhibition of specific enzymes or receptors associated with disease pathways. For example, some studies suggest that these compounds may act as kinase inhibitors, disrupting signaling pathways critical for cancer cell proliferation .
Case Study: Kinase Inhibition
A notable case study examined the inhibition of mTOR kinase by related imidazole compounds. The compound demonstrated an IC50 value in the low nanomolar range, indicating strong inhibitory potential against mTOR signaling pathways implicated in cancer progression .
Safety and Toxicity
While exploring the biological activities of imidazole derivatives, safety profiles are crucial. Toxicological assessments reveal that certain derivatives can cause skin irritation and acute toxicity if ingested . Therefore, further studies are necessary to evaluate the safety margins and therapeutic windows of these compounds.
Q & A
Q. What are the optimal synthetic routes for 1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. Key steps include:
- Nucleophilic substitution to attach the azetidine ring to the imidazo[4,5-b]pyridine core .
- Base-promoted alkylation (e.g., using K₂CO₃ in DMF) to introduce the methylimidazole moiety .
Yield optimization requires careful control of stoichiometry, temperature (e.g., reflux in ethanol), and purification via column chromatography or recrystallization . For troubleshooting low yields, consider varying solvents (DMF vs. acetonitrile) or using catalytic additives like tetrabutylammonium bromide .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : A combination of spectral and analytical techniques is critical:
- ¹H/¹³C NMR to verify substituent positions and ring connectivity .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
- X-ray crystallography (if single crystals are obtainable) to resolve ambiguous stereochemistry or regiochemistry .
Cross-validate spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to address discrepancies .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at specific sites (e.g., the azetidine nitrogen) .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases or microbial enzymes) to prioritize synthesis .
- Reaction path search algorithms : Use tools like the Artificial Force Induced Reaction (AFIR) method to explore feasible synthetic routes for novel derivatives .
Q. What strategies resolve contradictions in biological activity data across similar imidazo[4,5-b]pyridine derivatives?
- Methodological Answer :
- Dose-response profiling : Re-evaluate activity using standardized assays (e.g., MIC for antimicrobial studies) to rule out concentration-dependent effects .
- Metabolic stability tests : Assess whether differences arise from compound degradation in vitro (e.g., via LC-MS stability assays) .
- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., methyl vs. ethyl groups) to isolate critical pharmacophores .
Q. How can heterogeneous reaction conditions improve scalability while maintaining regioselectivity?
- Methodological Answer :
- Solid-supported catalysts : Employ polymer-bound bases (e.g., Amberlyst A21) to simplify purification and reduce side reactions .
- Flow chemistry : Optimize residence time and temperature gradients to enhance selectivity in azetidine ring formation .
- In situ monitoring : Use techniques like ReactIR to track intermediate formation and adjust conditions dynamically .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable-temperature NMR : Determine if dynamic effects (e.g., ring puckering in azetidine) cause splitting .
- Isotopic labeling : Synthesize deuterated analogs to simplify complex coupling patterns .
- Comparative crystallography : Resolve ambiguities by comparing X-ray structures of related compounds (e.g., imidazo[4,5-b]pyridine analogs) .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- Antimicrobial activity : Follow CLSI guidelines for broth microdilution assays against Gram-positive/negative strains .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
- Enzyme inhibition : Screen against targets like topoisomerase II or cytochrome P450 isoforms using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
